molecular formula C17H15NO B046886 6,7-Dimethyl-3-phenylquinolin-2(1H)-one CAS No. 122778-99-8

6,7-Dimethyl-3-phenylquinolin-2(1H)-one

Cat. No.: B046886
CAS No.: 122778-99-8
M. Wt: 249.31 g/mol
InChI Key: OSPXQNCGCAJHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethyl-3-phenylquinolin-2(1H)-one (CAS: 122778-99-8) is a quinolinone derivative characterized by a bicyclic quinoline core substituted with methyl groups at positions 6 and 7, a phenyl group at position 3, and a ketone moiety at position 2 . Structural studies confirm the planarity of the quinolinone ring, a feature critical for binding to hydrophobic pockets in enzymes or receptors .

Properties

CAS No.

122778-99-8

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6,7-dimethyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-12(11)2/h3-10H,1-2H3,(H,18,19)

InChI Key

OSPXQNCGCAJHNG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical comparisons are summarized below:

Compound Substituents logP (Predicted) Metabolic Stability Key Biological Activity
6,7-Dimethyl-3-phenylquinolin-2(1H)-one Methyl, Phenyl ~2.5 Moderate Hypothesized antitumor
6,7-Difluoro-1-methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one Fluoro, Trifluoromethyl ~3.0 High Anti-angiogenesis
6,7-Methylenedioxy-4-(3,4-dimethoxyphenyl)quinolin-2(1H)-one Methoxy, Dimethoxyphenyl ~2.8 Moderate Anticancer
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one Chloro, Methoxy ~2.7 Low Antimicrobial
  • Lipophilicity (logP) : Methyl and methoxy groups reduce logP compared to halogenated derivatives, favoring better aqueous solubility.
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, while nitro groups () may lead to reactive intermediates.

Structural and Binding Implications

  • Planarity: The quinolinone ring in 6,7-Dimethyl-3-phenylquinolin-2(1H)-one is planar (similar to quinoxalin-2(1H)-one in ), facilitating π-π stacking in hydrophobic protein pockets.
  • Hydrogen Bonding: Hydroxyl or ketone groups (e.g., 6,7-dimethyl-2-hydroxyquinoline in ) enhance hydrogen-bonding capacity, unlike the non-polar methyl groups in the target compound.

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